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molecular formula C23H33N3Si B8776511 4-((1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzenamine

4-((1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzenamine

Cat. No. B8776511
M. Wt: 379.6 g/mol
InChI Key: LGPFUDPRHLOXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143271B2

Procedure details

Benzyl-[4-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-phenyl]-amine (112, 210.0 mg, 0.447 mmol), methanol (15.0 mL) and palladium hydroxide (30.0 mg, 0.214 mmol) were combined. The reaction mixture was hydrogenated under an atmosphere of hydrogen (1 atm) at room temperature for 2 hours. Filtration and concentration gave the compound (113, 154 mg, 91%).
Name
Benzyl-[4-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-phenyl]-amine
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]2[C:24]3[C:19](=[N:20][CH:21]=[CH:22][CH:23]=3)[N:18]([Si:25]([CH:32]([CH3:34])[CH3:33])([CH:29]([CH3:31])[CH3:30])[CH:26]([CH3:28])[CH3:27])[CH:17]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1>[OH-].[Pd+2].[OH-].CO>[CH:32]([Si:25]([CH:26]([CH3:28])[CH3:27])([CH:29]([CH3:31])[CH3:30])[N:18]1[C:19]2=[N:20][CH:21]=[CH:22][CH:23]=[C:24]2[C:16]([CH2:15][C:12]2[CH:11]=[CH:10][C:9]([NH2:8])=[CH:14][CH:13]=2)=[CH:17]1)([CH3:33])[CH3:34] |f:1.2.3|

Inputs

Step One
Name
Benzyl-[4-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-phenyl]-amine
Quantity
210 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=CC=C(C=C1)CC1=CN(C2=NC=CC=C21)[Si](C(C)C)(C(C)C)C(C)C
Step Two
Name
Quantity
30 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
gave the compound (113, 154 mg, 91%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)[Si](N1C=C(C=2C1=NC=CC2)CC2=CC=C(C=C2)N)(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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